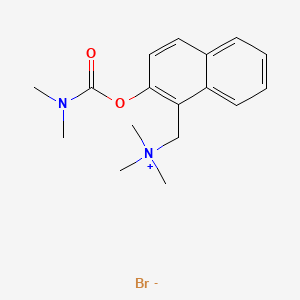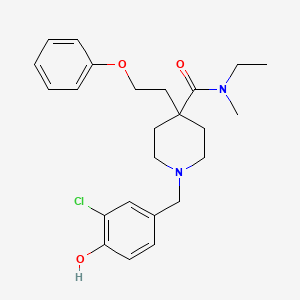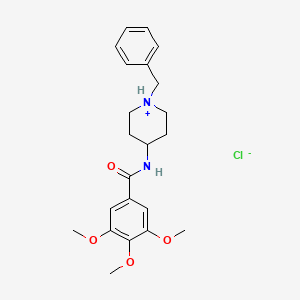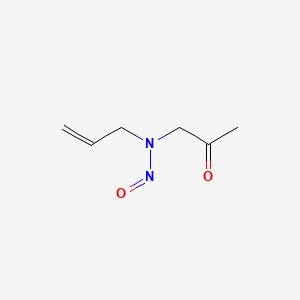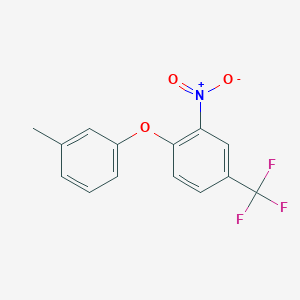![molecular formula C22H33NO2 B13788096 Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate CAS No. 67800-79-7](/img/structure/B13788096.png)
Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate is a complex organic compound with the molecular formula C23H35NO2 It is known for its unique structure, which includes a benzoate ester linked to an imine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate typically involves the condensation reaction between methyl o-aminobenzoate and an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
Methyl o-aminobenzoate+Aldehyde/Ketone→Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl o-aminobenzoate: A precursor in the synthesis of Methyl o-[(2-pentyl-2-nonenylidene)amino]benzoate.
Benzoic acid derivatives: Compounds with similar aromatic structures and functional groups.
Imine-containing compounds: Molecules with imine groups that exhibit similar reactivity and biological activity.
Uniqueness
This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its biological activity make it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
67800-79-7 |
|---|---|
Formule moléculaire |
C22H33NO2 |
Poids moléculaire |
343.5 g/mol |
Nom IUPAC |
methyl 2-[[(E)-2-pentylnon-2-enylidene]amino]benzoate |
InChI |
InChI=1S/C22H33NO2/c1-4-6-8-9-11-15-19(14-10-7-5-2)18-23-21-17-13-12-16-20(21)22(24)25-3/h12-13,15-18H,4-11,14H2,1-3H3/b19-15+,23-18? |
Clé InChI |
IAHAHMKOSPDZNQ-DZYWVNKRSA-N |
SMILES isomérique |
CCCCCC/C=C(\CCCCC)/C=NC1=CC=CC=C1C(=O)OC |
SMILES canonique |
CCCCCCC=C(CCCCC)C=NC1=CC=CC=C1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


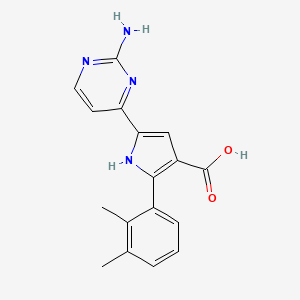
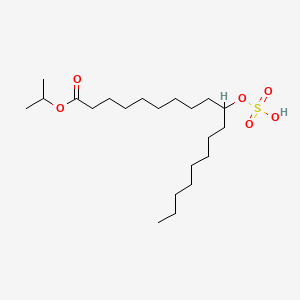
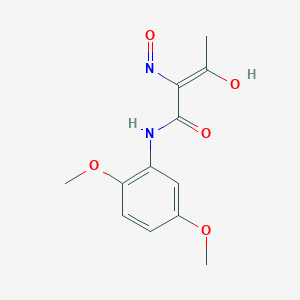
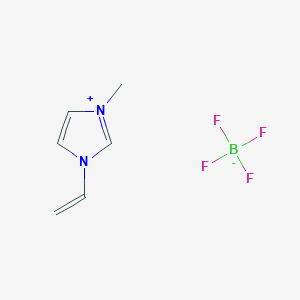
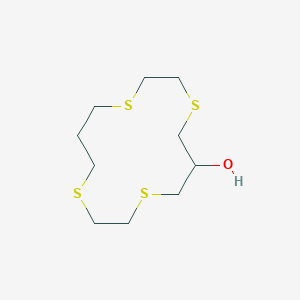
![Titanium, [(hydroxy-kappaO)acetato(2-)-kappaO]bis(2-methyl-2-propenoato-kappaO)-, (T-4)-](/img/structure/B13788063.png)

